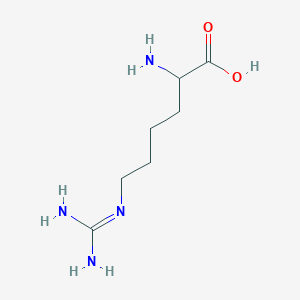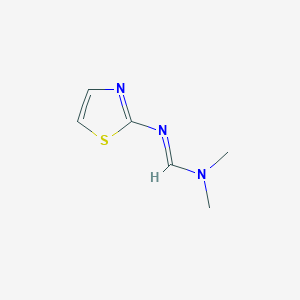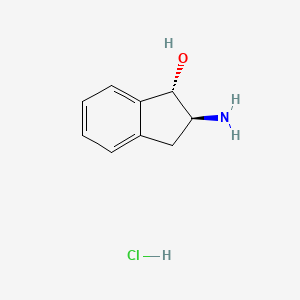
(4-Psoralen-8-yloxy)butanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Psoralen-8-yloxy)butanic acid is a chemical compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol . This compound is derived from psoralen, a naturally occurring photoactive compound found in plants. Psoralen compounds are known for their ability to intercalate into DNA and are used in various phototherapy applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Psoralen-8-yloxy)butanic acid typically involves the reaction of psoralen with butyric acid derivatives under specific conditions. One common method includes the esterification of psoralen with butyric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Psoralen-8-yloxy)butanic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted psoralen derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Psoralen-8-yloxy)butanic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies involving DNA intercalation and photoreactive crosslinking.
Medicine: Investigated for its potential use in phototherapy for skin conditions and cancer treatment.
Industry: Utilized in the development of photoreactive materials and coatings.
Wirkmechanismus
The mechanism of action of (4-Psoralen-8-yloxy)butanic acid involves its ability to intercalate into DNA. Upon exposure to ultraviolet light, the psoralen moiety forms covalent bonds with pyrimidine bases in the DNA, leading to the formation of mono- and di-adducts. This results in DNA crosslinking, which can induce apoptosis in rapidly dividing cells, such as cancer cells. Additionally, the compound can inhibit tyrosine kinase signaling and modulate the immunogenic properties of cells .
Vergleich Mit ähnlichen Verbindungen
Psoralen: The parent compound, known for its photoreactive properties and use in phototherapy.
8-Methoxypsoralen: A derivative used in the treatment of skin disorders like psoriasis.
5-Methoxypsoralen: Another derivative with similar applications in phototherapy.
Uniqueness: (4-Psoralen-8-yloxy)butanic acid is unique due to its specific structural modification, which enhances its ability to intercalate into DNA and form stable adducts upon photoactivation. This makes it particularly useful in applications requiring precise DNA modification and crosslinking .
Eigenschaften
CAS-Nummer |
133643-33-1 |
|---|---|
Molekularformel |
C15H12O6 |
Molekulargewicht |
288.25218 |
Synonyme |
(4-Psoralen-8-yloxy)butanic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)





![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1149106.png)
